molecular formula C21H22F3N3O3 B2642763 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207004-14-5

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2642763
CAS No.: 1207004-14-5
M. Wt: 421.42
InChI Key: CFXCPTNCEKZZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthetic Approaches and Properties : Research on benzimidazole-tethered oxazepine hybrids, similar in structural complexity to the compound of interest, has led to the development of compounds with potential nonlinear optical (NLO) properties. Computational studies, including density functional theory (DFT) and natural bond orbital (NBO) analysis, have been utilized to explore their electronic structures, suggesting applications in NLO devices (Almansour et al., 2016).

Pharmacological and Biological Activities

  • Fungicidal Activities : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrated moderate to high fungicidal activities against various phytopathogenic fungi. This highlights the potential agricultural applications of oxazepine derivatives in crop protection (Yang et al., 2017).

Chemical Properties and Reactions

  • Chemical Structure Analysis : Studies on the chemical structures and reactions of oxazepine derivatives, including the synthesis and X-ray crystallography, provide foundational knowledge that could be relevant to understanding the properties and potential applications of the specific compound (Pastor et al., 1993).

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-4-27-16-10-9-13(11-17(16)30-12-20(2,3)18(27)28)25-19(29)26-15-8-6-5-7-14(15)21(22,23)24/h5-11H,4,12H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCPTNCEKZZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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